molecular formula C10H12O2 B128327 2'-Hydroxy-4',5'-dimethylacetophenone CAS No. 36436-65-4

2'-Hydroxy-4',5'-dimethylacetophenone

Cat. No. B128327
CAS RN: 36436-65-4
M. Wt: 164.2 g/mol
InChI Key: YXVSURZEXVMUAM-UHFFFAOYSA-N
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Description

2'-Hydroxy-4',5'-dimethylacetophenone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of hydroxyl, methyl, and acetophenone functional groups, which contribute to its diverse reactivity and usefulness in different chemical contexts.

Synthesis Analysis

The synthesis of derivatives of 2'-hydroxyacetophenone has been explored in several studies. For instance, a Schiff base ligand was synthesized from a derivative of 2'-hydroxyacetophenone, which was then used to create a nickel(II)-Schiff base complex with potential catalytic applications . Another study reported the synthesis of 2'-hydroxy-4'-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives, through a multi-step process starting from 3-mercaptophenol . Additionally, the synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone was achieved through a 5-step reaction sequence, demonstrating the versatility of synthetic approaches to modify the acetophenone scaffold .

Molecular Structure Analysis

The molecular structure and properties of compounds related to 2'-hydroxy-4',5'-dimethylacetophenone have been investigated using various techniques. X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) calculations, have been employed to study the molecular structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, revealing its crystallization in the monoclinic space group and the CO up-OH down conformation . Similarly, the stable geometry of 2-hydroxy-4-methoxyacetophenone was optimized using DFT, providing insights into the effects of different substituents on the benzene ring .

Chemical Reactions Analysis

The reactivity of 2'-hydroxyacetophenone derivatives has been explored in various chemical reactions. Photodissociation reactions of 2-hydroxy-2,2-dimethylacetophenone have been studied, showing the formation of a triplet state and subsequent cleavage process . The condensation of 2-hydroxy-4,6-dimethylacetophenone with different nitriles has been investigated, leading to the formation of chromanones or the halting of the reaction at the enamine stage . Furthermore, the photoremoval of protecting groups from carboxylic acids using 2,5-dimethylphenacyl esters has been demonstrated, highlighting the photochemical reactivity of the acetophenone moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-hydroxyacetophenone derivatives have been characterized through various studies. The vibrational frequencies, NMR chemical shifts, and thermodynamic properties of these compounds have been determined, providing a comprehensive understanding of their behavior . The electrochemical properties of a nickel(II)-Schiff base complex derived from a 2'-hydroxyacetophenone derivative were investigated using cyclic voltammetry, revealing its redox behavior and catalytic potential . Additionally, the photophysical parameters of 2-hydroxy-2,2-dimethylacetophenone were examined, including its absorption properties and triplet state dynamics .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Condensation Reactions : 2'-Hydroxy-4',5'-dimethylacetophenone is utilized in condensation reactions with various nitriles, leading to the formation of chromanones and enamines. These reactions explore the chemical behavior and potential applications in synthesizing novel compounds (Sosnovskikh, 1998).

  • Hydrazone Formation : A novel substituted hydrazone is prepared from 2'-Hydroxy-4',5'-dimethylacetophenone, demonstrating its utility in creating diverse chemical structures with potential applications in various fields (Gagare et al., 2020).

  • Metal Complex Synthesis : The compound is used in the synthesis of copper metal complexes. These complexes are characterized using various techniques, highlighting the compound's role in coordination chemistry and potential applications in material science (Borge & Patil, 2019).

Photophysical and Biochemical Studies

  • Photodissociation Studies : The photophysical parameters controlling the cleavage process of a similar compound, 2-hydroxy-2,2-dimethylacetophenone, are investigated, shedding light on its photochemical behavior and potential applications in photophysics (Allonas et al., 2006).

  • Enzyme Inhibition and Antioxidant Effects : 2'-Hydroxy-4',5'-dimethoxyacetophenone exhibits inhibition effects on aldose reductase and collagenase enzymes, along with antioxidant properties. This suggests its potential therapeutic applications in treating conditions like acute leukemia (Chu et al., 2021).

  • Chemical Reactions and Mechanisms : Various studies focus on the chemical reactions involving similar compounds, providing insights into their chemical behavior and potential applications in organic synthesis and material science (Fischer, Greig, & Röderer, 1975).

Safety And Hazards

2’-Hydroxy-4’,5’-dimethylacetophenone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1-(2-hydroxy-4,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)10(12)5-7(6)2/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVSURZEXVMUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189957
Record name 2'-Hydroxy-4',5'-dimethylacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-4',5'-dimethylacetophenone

CAS RN

36436-65-4
Record name 2′-Hydroxy-4′,5′-dimethylacetophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Hydroxy-4',5'-dimethylacetophenone
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Record name 2'-Hydroxy-4',5'-dimethylacetophenone
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Record name 2'-hydroxy-4',5'-dimethylacetophenone
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Record name 2′-Hydroxy-4′,5′-dimethylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
D Gagare, R Patil, R Lokhande, P Dwivedi… - Journal of Chemical …, 2020 - Springer
This study reports the development of a novel substituted hydrazone prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in alkaline medium at controlled conditions …
Number of citations: 2 link.springer.com
DB Gagare, R Patil, R Lokhande, P Dwivedi… - 2021 - academia.edu
The present paper deals with synthesis and characterization of metal complex of some novel 2-hydroxy-4, 5-dimethylacetophenone substituted hydrazones. The substituted hydrazones …
Number of citations: 0 www.academia.edu
D Gagare, R Patil, R Lokhande, P Dwivedi… - academia.edu
The present paper deals with synthesis and characterization of metal complex of some novel 2-hydroxy-4, 5-dimethylacetophenone substituted hydrazones. The substituted hydrazones …
Number of citations: 0 www.academia.edu
VV Borge, RM Patil - Microchemical Journal, 2019 - Elsevier
The present paper deals with the Syntheses and Characterization of metal complexes of some substituted chalcones of 2-Hydroxy-4,5-dimethylacetophenone with aromatic aldehyde …
Number of citations: 11 www.sciencedirect.com
G Baddeley - Journal of the Chemical Society (Resumed), 1944 - pubs.rsc.org
These isomerisations are shown to be of two types; the mechanism of each has been determined, and the factors controlling the relative amounts of isomerisation of each type are …
Number of citations: 0 pubs.rsc.org
VK Kannan, DV Patil, SR Patil, RM Patil, RS Lokhande - ijasrm.com
The flavones are certainly occurring heterocyclic compounds belonging to the flavonoid group. These are accumulating in almost any part of plant and it is medicinal natural products. A …
Number of citations: 0 ijasrm.com
Z Lu, C White, AL Rheingold, RH Crabtree - Inorganic Chemistry, 1993 - ACS Publications
Results The ligands tmtssAH2 were prepared in good yield as white crystals by condensing the appropriately substituted acetophe-nones with the appropriate semicarbazides in MeOH. …
Number of citations: 84 pubs.acs.org
S Ren - Environmental Toxicology: An International Journal, 2002 - Wiley Online Library
Phenols are environmentally important compounds that are widely used in agriculture and industry. Thus, phenols are of interest to environmental toxicologists, which has led to the …
Number of citations: 42 onlinelibrary.wiley.com
AO Aptula, TI Netzeva, IV Valkova… - Quantitative …, 2002 - Wiley Online Library
A set of 221 phenols, for which toxicity data to the ciliate Tetrahymena pyriformis were available, was subjected to stepwise linear discriminant analysis (LDA) in order to classify their …
Number of citations: 143 onlinelibrary.wiley.com
S Liu, L Gelmini, SJ Rettig… - Journal of the …, 1992 - ACS Publications
The synthesis and characterization of three potentially heptadentate (N403) amine phenols and of a series of their mononuclear and dinuclear lanthanide complexes are reported. The …
Number of citations: 240 pubs.acs.org

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